3-Amino-N-(3-methylphenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

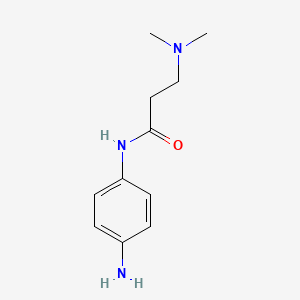

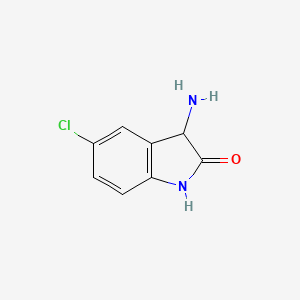

3-Amino-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group attached to a benzene ring, which is further substituted with amino groups. The specific structure of 3-Amino-N-(3-methylphenyl)benzenesulfonamide indicates the presence of an amino group at the 3-position of the benzene ring and a methylphenyl group as a substituent on the nitrogen atom of the sulfonamide group.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to 3-Amino-N-(3-methylphenyl)benzenesulfonamide, can be achieved through a direct N-alkylation process. This process involves the use of alcohols as alkylating agents and is catalyzed by iridium, which facilitates the recognition of different types of amino groups in the N-alkylation of complex molecules. This method is noted for its efficiency and general applicability to various aminobenzenesulfonamides, suggesting that it could potentially be applied to the synthesis of 3-Amino-N-(3-methylphenyl)benzenesulfonamide as well .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 3-Amino-N-(3-methylphenyl)benzenesulfonamide, it does reference a closely related compound, 3-amino-4-hydroxy benzenesulfonamide. The molecular structure of this compound has been determined using X-ray diffraction, and its tautomeric forms have been studied using density functional theory. This suggests that similar analytical techniques could be employed to study the molecular structure of 3-Amino-N-(3-methylphenyl)benzenesulfonamide .

Chemical Reactions Analysis

The chemical reactions of benzenesulfonamides typically involve the functional groups present on the benzene ring and the sulfonamide group. The amino group can participate in various reactions, such as alkylation, acylation, and the formation of diazonium salts. The sulfonamide group can also engage in reactions, although it is generally less reactive than the amino group. The specific reactivity of 3-Amino-N-(3-methylphenyl)benzenesulfonamide would depend on the steric and electronic effects of the methylphenyl group attached to the nitrogen atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-N-(3-methylphenyl)benzenesulfonamide would be influenced by its molecular structure. For instance, the presence of the amino group could affect its solubility in water and organic solvents, as well as its boiling and melting points. The compound's acidity or basicity could be determined by spectrophotometry, as has been done for 3-amino-4-hydroxy benzenesulfonamide, to establish the constants of acid-base equilibrium . These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in various fields, such as pharmaceuticals and materials science.

科学的研究の応用

Application in Anticancer and Antimicrobial Agents

-

Specific Scientific Field : Pharmaceutical Chemistry, specifically in the development of anticancer and antimicrobial agents .

-

Methods of Application or Experimental Procedures : The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and evaluating their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to a normal breast cell line MCF-10A .

-

Results or Outcomes : Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times. Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM that revealed their remarkable selectivity for CA IX over CA II .

Application in Antibacterial Drugs

-

Specific Scientific Field : Pharmaceutical Chemistry, specifically in the development of antibacterial drugs .

-

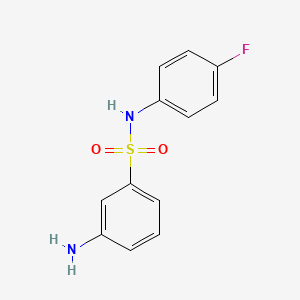

Methods of Application or Experimental Procedures : The study involved the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . At the same time, the single crystal of the compound is analyzed by X-ray diffraction .

-

Results or Outcomes : The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . In addition, the molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .

特性

IUPAC Name |

3-amino-N-(3-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-4-2-6-12(8-10)15-18(16,17)13-7-3-5-11(14)9-13/h2-9,15H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYSJFOOKZZGCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588524 |

Source

|

| Record name | 3-Amino-N-(3-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(3-methylphenyl)benzenesulfonamide | |

CAS RN |

953888-95-4 |

Source

|

| Record name | 3-Amino-N-(3-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)

![2-[(Methylcarbamoyl)amino]acetic acid](/img/structure/B1284803.png)

![1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1284808.png)